molecular formula C10H11NO2S B12637462 2-(Isopropylsulfonyl)benzonitrile CAS No. 918810-42-1

2-(Isopropylsulfonyl)benzonitrile

Katalognummer: B12637462
CAS-Nummer: 918810-42-1
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: JKLDHMJNEOXKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopropylsulfonyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group and an isopropylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Isopropylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Isopropylsulfonyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the isopropylsulfonyl group can influence the compound’s reactivity and stability. These interactions can affect the pathways and processes in which the compound is involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: Lacks the isopropylsulfonyl group, making it less reactive in certain reactions.

    2-(Methylsulfonyl)benzonitrile: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and properties.

    2-(Ethylsulfonyl)benzonitrile: Contains an ethyl group, which also alters its chemical behavior compared to the isopropyl derivative.

Uniqueness

2-(Isopropylsulfonyl)benzonitrile is unique due to the presence of the isopropylsulfonyl group, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for various synthetic and industrial applications.

Eigenschaften

CAS-Nummer

918810-42-1

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

2-propan-2-ylsulfonylbenzonitrile

InChI

InChI=1S/C10H11NO2S/c1-8(2)14(12,13)10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3

InChI-Schlüssel

JKLDHMJNEOXKCW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.